molecular formula C26H27N5O3S B2885768 N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1357971-76-6

N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2885768
CAS No.: 1357971-76-6
M. Wt: 489.59
InChI Key: FINLVUGTCCCTFB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidin core. This structure integrates a thioacetamide linkage at position 5 of the pyrimidine ring, with substituents including a 4-methylbenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The 4-acetylphenyl moiety attached via the thioacetamide side chain distinguishes it from simpler analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-5-31-24-23(17(3)29-31)28-26(30(25(24)34)14-19-8-6-16(2)7-9-19)35-15-22(33)27-21-12-10-20(11-13-21)18(4)32/h6-13H,5,14-15H2,1-4H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINLVUGTCCCTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on anti-inflammatory, analgesic, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N5O3SC_{26}H_{27}N_{5}O_{3}S, with a molecular weight of 489.6 g/mol. The compound's structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit notable anti-inflammatory effects. In studies assessing the inhibition of cyclooxygenase (COX) enzymes, several compounds demonstrated significant suppression of COX-2 activity. For instance, derivatives similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Compound IC50 (μM) Target
N-(4-acetylphenyl)-2...0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2
Diclofenac6.74COX

Analgesic Activity

In addition to its anti-inflammatory properties, compounds within this class have been evaluated for analgesic effects. Studies involving carrageenan-induced paw edema and other pain models demonstrated that these compounds could significantly alleviate pain symptoms, suggesting their potential as analgesics .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Preliminary data suggest that it possesses moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's .

Enzyme IC50 (μM) Comparison
Acetylcholinesterase (AChE)157.31Moderate
Butyrylcholinesterase (BChE)46.42Comparable to physostigmine

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various thiazolo[4,5-d]pyrimidine derivatives and assessed their anti-inflammatory properties through in vivo models. The results indicated effective inhibition of inflammation markers similar to indomethacin .
  • Structure–Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrimidine core in enhancing biological activity. Electron-releasing groups were found to significantly improve anti-inflammatory effects .
  • Comparative Analysis : A comparative analysis of different derivatives showed that modifications in the alkyl chain length and aromatic substitutions could lead to variations in biological activity, emphasizing the need for careful design in drug development .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrazolo[4,3-d]pyrimidin core is less common than pyrimidinone or thiazolo-pyrimidine systems .
  • The 4-methylbenzyl group at position 6 may enhance lipophilicity relative to unsubstituted benzyl derivatives .

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